molecular formula C15H14ClN3O3 B3838259 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B3838259
M. Wt: 319.74 g/mol
InChI Key: ANYUTPWNLBVTJA-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring fused with a pyridine ring, and various functional groups such as amino, chloromethyl, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with 3-cyanopyridine in the presence of a base to form the pyran ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with active sites, while the pyran and pyridine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
  • Ethyl 6-amino-2-(methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
  • Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-2-yl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is unique due to the presence of the chloromethyl group, which provides additional reactivity and potential for further functionalization. The combination of the pyran and pyridine rings also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-pyridin-3-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-2-21-15(20)13-11(6-16)22-14(18)10(7-17)12(13)9-4-3-5-19-8-9/h3-5,8,12H,2,6,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYUTPWNLBVTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

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